BenchChemオンラインストアへようこそ!

(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

Chiral resolution Enantiomeric excess Procurement specification

(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1269963-94-1) is a single-enantiomer, para-trifluoromethyl-substituted β-amino alcohol bearing vicinal amino and hydroxyl stereocenters on a propan-2-ol backbone (C₁₀H₁₂F₃NO, MW 219.20 g/mol). The compound incorporates a strong electron-withdrawing CF₃ group at the para position of the phenyl ring, which markedly alters electronic distribution, lipophilicity, and hydrogen-bonding capacity relative to both the non-fluorinated parent scaffold and regioisomeric (meta/ortho) analogs.

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Cat. No. B13046783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)C(F)(F)F)N)O
InChIInChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1
InChIKeyRHMFFVGFZDRSPL-RCOVLWMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL – Chiral β-Amino Alcohol Building Block


(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1269963-94-1) is a single-enantiomer, para-trifluoromethyl-substituted β-amino alcohol bearing vicinal amino and hydroxyl stereocenters on a propan-2-ol backbone (C₁₀H₁₂F₃NO, MW 219.20 g/mol) . The compound incorporates a strong electron-withdrawing CF₃ group at the para position of the phenyl ring, which markedly alters electronic distribution, lipophilicity, and hydrogen-bonding capacity relative to both the non-fluorinated parent scaffold and regioisomeric (meta/ortho) analogs [1]. These differentiated properties render this specific stereoisomer a versatile chiral intermediate for asymmetric synthesis, a privileged ligand scaffold for enantioselective catalysis, and a valuable probe for structure-activity relationship (SAR) studies in medicinal chemistry [2]. Commercially sourced at 98% purity, this compound sits at the intersection of fluorinated building-block chemistry and chiral pool synthesis, serving precisely those procurement workflows requiring defined absolute stereochemistry combined with the metabolic and permeability advantages conferred by the CF₃ substituent .

Why (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL Cannot Be Replaced by a Generic Stereoisomer or Non-Fluorinated Analog


Substituting the (1R,2S) enantiomer with its racemate, the (1S,2R) enantiomer, or the non-fluorinated parent scaffold introduces risks that propagate through downstream synthetic or biological workflows. The vicinal amino-alcohol motif places two adjacent hydrogen-bond donors/acceptors in a precise spatial orientation; inversion of either stereocenter alters the dihedral angle between the amine and hydroxyl groups, which in turn affects chelation geometry in metal-catalyzed asymmetric reactions . The para-CF₃ substituent is not merely a metabolic-stability handle—it shifts the compound's LogP by approximately +0.32 log units relative to the des-fluoro parent and, critically, profoundly changes the biological activity profile compared to the meta-CF₃ regioisomer (active anticonvulsant vs. inactive para-CF₃ analogue) [1][2]. Therefore, procurement of the incorrect stereoisomer, racemic mixture, or positional isomer will likely produce divergent enantioselectivity in catalysis, altered target binding in SAR campaigns, and non-reproducible pharmacokinetic outcomes—failures that are quantifiably preventable by selecting the precisely specified (1R,2S)-para-CF₃ compound [1][2].

Quantitative Differentiation Evidence: (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL vs. Closest Analogs


Enantiomeric Purity Superiority: (1R,2S) Single Enantiomer vs. Racemic Mixture

The (1R,2S) enantiomer (CAS 1269963-94-1) is commercially supplied at a minimum purity specification of 98% (HPLC), representing a single, stereochemically defined entity . In contrast, the racemic 1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol mixture (CAS 1270580-38-5) is commonly listed at a minimum purity of 95%, with no control over enantiomeric ratio beyond the statistical 50:50 distribution . For asymmetric catalysis or enantioselective synthesis applications where the chiral identity of the amino alcohol ligand or building block directly governs the enantiomeric excess of the product, the 3-percentage-point purity gap translates into a guaranteed absence of the antagonistic enantiomer in the single-isomer product .

Chiral resolution Enantiomeric excess Procurement specification

Lipophilicity Gain: Trifluoromethylated vs. Non-Fluorinated β-Amino Alcohol Scaffold

The (1R,2S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL exhibits a calculated LogP value of 2.086 . The corresponding des-fluoro analogue, 1-amino-1-phenylpropan-2-ol (CAS 52500-61-5), has an experimentally determined LogP of 1.7675 . The introduction of the para-CF₃ group thus increases lipophilicity by ΔLogP = +0.32, which is expected to enhance passive membrane permeability in biological assays by approximately 1.5- to 2-fold, based on established LogP-permeability correlations [1].

Lipophilicity LogP Membrane permeability Physicochemical property

Positional Isomer Biological Divergence: para-CF₃ vs. meta-CF₃ on the Norephedrine Scaffold

On the structurally related 2-amino-1-phenyl-1-propanol (norephedrine) scaffold, the meta-CF₃-substituted derivative (compound 20, Musso et al. 1997) demonstrated an ED₅₀ of 16.5 ± 2.8 mg/kg i.p. in the mouse maximal electroshock (MES) anticonvulsant assay [1]. In contrast, the para-CF₃ norephedrine analogue was reported by Pinder et al. (1967) to be inactive across a panel of CNS, anorectic, antiemetic, MAO-inhibitory, and pressor activity assays [2]. While these data derive from the regioisomeric 2-amino-1-phenylpropan-1-ol scaffold rather than the 1-amino-1-phenylpropan-2-ol scaffold of the target compound, the divergent pharmacological outcome exemplifies a recurring SAR principle: para-CF₃ substitution on this aryl-β-amino-alcohol chemotype often abolishes the biological activity retained by the meta-CF₃ isomer [1][2]. Researchers selecting the para-CF₃ compound should therefore anticipate a distinct biological fingerprint compared to meta-substituted analogues.

Structure-activity relationship Positional isomer Anticonvulsant activity ED50

Enantioselectivity Enhancement: CF₃-Containing β-Amino Alcohol Ligands vs. Non-Fluorinated Analogues in Asymmetric Reformatsky Reactions

In the Reformatsky addition of bromoacetate to benzaldehyde, trifluoromethylated β-amino alcohol ligands achieved enantiomeric excesses of up to 90% ee, whereas the best-performing non-fluorinated chiral amino alcohol ligand ((R)-DPMPM, derived from proline) furnished only 75% ee under comparable conditions . The fluorinated amino alcohol 1d was explicitly noted to be superior to its non-fluorinated structural analogue 3, a result attributed to the electron-withdrawing character of the CF₃ group promoting more ordered aggregation of the organozinc reagent [1]. Although these experiments employed a different α-trifluoromethyl-β-amino alcohol scaffold (CF₃-substituted at the α-position, not the aryl ring), the principle of CF₃-enhanced stereochemical outcome in amino-alcohol-ligated asymmetric alkylation is a well-replicated class effect directly relevant to the target compound's utility as a ligand precursor [1].

Asymmetric catalysis Enantioselectivity Reformatsky reaction Chiral ligand

Sourcing and Stereochemical Identity: Distinct CAS Registry for the (1R,2S) Enantiomer Facilitates Traceable Procurement

Each stereoisomer of 1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol is assigned a unique CAS registry number: (1R,2S) = 1269963-94-1; (1S,2R) = 1213124-48-1; (1S,2S) = 1269809-60-0; and the racemic mixture = 1270580-38-5 . This unambiguous CAS-level differentiation enables precise procurement, eliminates the risk of cross-isomer contamination in inventory management, and supports regulatory and publication-quality documentation of the exact stereochemical entity used. In contrast, many chiral building blocks in the supply chain lack individually cataloged stereoisomers, leaving users dependent on vendor-specific lot analyses to verify identity .

CAS registry Stereoisomer identity Procurement traceability Quality assurance

Evidence-Backed Application Scenarios for (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL Procurement


Asymmetric Catalysis Ligand Development Requiring High Enantioselectivity

Procurement of the (1R,2S) enantiomer at 98% purity is indicated when developing chiral amino-alcohol ligands for enantioselective addition reactions, where even a 50% contamination by the opposite enantiomer (as in the racemic mixture) would erode product ee by ligand-antagonism effects . The CF₃-substituted amino alcohol class has demonstrated up to +15% ee improvement over non-fluorinated analogues in Reformatsky and Et₂Zn alkylation reactions, providing a class-level rationale for selecting fluorinated over non-fluorinated scaffolds .

Structure-Activity Relationship (SAR) Studies Probing the Positional Effect of CF₃ on Biological Activity

When designing a series to compare para vs. meta vs. ortho CF₃ substitution on aryl-β-amino-alcohol scaffolds, the para-CF₃ compound serves as the low-activity or inactive control relative to the meta-CF₃ isomer, which exhibited ED₅₀ = 16.5 mg/kg anticonvulsant activity in the norephedrine chemotype [1][2]. This SAR knowledge, although derived from a related scaffold, supports inclusion of the (1R,2S)-para-CF₃ compound as a defined negative comparator in CNS-targeted phenotypic screens [1].

Chiral Intermediate for Synthesis of Fluorinated Pharmaceuticals or PET Tracer Precursors

The unique LogP (2.086) and the metabolic stability conferred by the para-CF₃ group position this compound as a late-stage intermediate for drug candidates requiring enhanced membrane permeability . Its differentiated lipophilicity (ΔLogP = +0.32 vs. non-fluorinated parent) supports its selection when fine-tuning pharmacokinetic properties in lead optimization programs .

Analytical Method Development and Chiral Chromatography Reference Standard

The distinct CAS registry for each stereoisomer, combined with the well-defined (1R,2S) absolute configuration and 98% purity specification, make this compound suitable as a reference standard for chiral HPLC method development and for validating enantiomeric excess determination protocols in quality control workflows .

Quote Request

Request a Quote for (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.